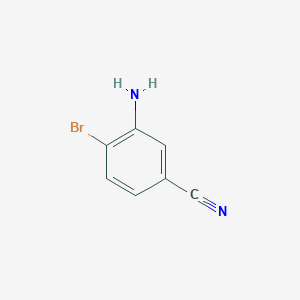

4-Amino-2-cyclopropylpyrimidine-5-carbonitrile

Overview

Description

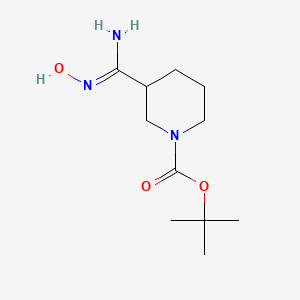

4-Amino-2-cyclopropylpyrimidine-5-carbonitrile (4-ACPC) is a synthetic organic compound with potential applications in a variety of scientific research areas. It is a cyclic nitrile compound with an amine group attached to a pyrimidine ring. 4-ACPC is a versatile molecule with a wide range of applications in the laboratory, including as a synthetic reagent, as a catalyst, and as a drug-like molecule.

Scientific Research Applications

Synthesis and Antibacterial Activity

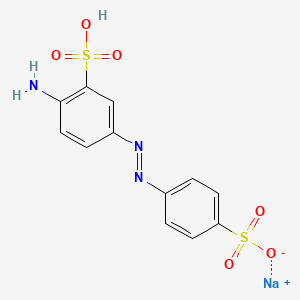

- Antibacterial Applications: Derivatives of 4-amino-2-cyclopropylpyrimidine-5-carbonitrile, synthesized via a one-pot reaction involving aldehydes, malononitrile, and benzamidine hydrochloride, have been shown to possess significant antibacterial activity. The derivatives were synthesized using magnetic nano Fe3O4 particles as a catalyst in solvent-free conditions, leading to the creation of 3-Amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives, which were then evaluated for their antibacterial properties (Rostamizadeh et al., 2013).

Synthesis and Chemical Characterization

- Intermediates in Thiamine Synthesis: A study exploring the Thorpe-Ziegler cyclization process describes the conversion of N′-cyano-N-(2-cyanoethyl)-acetamidine to 4-amino-2-methyl-1,6-dihydro-5-pyrimidinecarbonitrile, which is an important intermediate in the synthesis of thiamine, a vital nutrient (Edenhofer et al., 1975).

Biological Activities of Derivatives

- Antimicrobial and Antioxidant Activities: A study on 4-Aminopyrimidine-5-carbonitrile derivatives details their synthesis and characterization, along with an evaluation of their antimicrobial and antioxidant activities. These compounds were synthesized using a process involving aromatic acid derivatives, showcasing their potential in biological applications (Lavanya et al., 2010).

Synthesis Methodologies

Efficient Synthesis Techniques

The compound's derivatives have been synthesized through various efficient and environmentally friendly techniques. For instance, a study describes the three-component synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, using aromatic aldehydes, ethyl cyanoacetate, and either 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride (Ranjbar‐Karimi et al., 2010).

Synthesis of Novel Derivatives

Another research focuses on the synthesis of novel 4-Phenylsulfonamido-6-Aryl-2-Phenylpyrimidine-5-Carbonitrile derivatives. This involves a two-step process, starting with the synthesis of 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, followed by a direct sulfonylation process (Aryan et al., 2015).

Application in Pharmacological Research

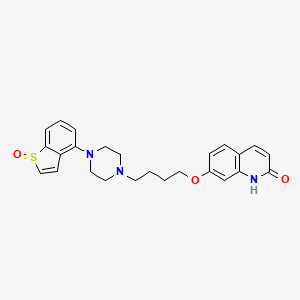

- Neurodegenerative and Antimicrobial Activities: A study on 4-(benzylidene amino)-6-phenylpyrimidine-5-carbonitrile scaffolds, synthesized through microwave-assisted methods, highlights their pharmacological activities, including potential applications in neurodegenerative and antimicrobial research. The presence of the azomethine (CH=N) group in these compounds is noted to contribute to their pharmacological efficacy (Karati et al., 2022).

Safety and Hazards

properties

IUPAC Name |

4-amino-2-cyclopropylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-3-6-4-11-8(5-1-2-5)12-7(6)10/h4-5H,1-2H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZSBEYDPXQSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C(=N2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)